molecular formula C11H6ClNO4 B14026730 8-Chloro-5-nitro-1-naphthoic acid

8-Chloro-5-nitro-1-naphthoic acid

Katalognummer: B14026730
Molekulargewicht: 251.62 g/mol
InChI-Schlüssel: VVLDMWHPEGBFLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-5-nitro-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a chlorine atom at the 8th position and a nitro group at the 5th position on the naphthalene ring

Vorbereitungsmethoden

The synthesis of 8-Chloro-5-nitro-1-naphthoic acid typically involves several steps. The starting material is usually 1-naphthoic acid. The synthetic route includes:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

8-Chloro-5-nitro-1-naphthoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-5-nitro-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Chloro-5-nitro-1-naphthoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can also participate in various substitution reactions, leading to the formation of different products that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

8-Chloro-5-nitro-1-naphthoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H6ClNO4

Molekulargewicht

251.62 g/mol

IUPAC-Name

8-chloro-5-nitronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H6ClNO4/c12-8-4-5-9(13(16)17)6-2-1-3-7(10(6)8)11(14)15/h1-5H,(H,14,15)

InChI-Schlüssel

VVLDMWHPEGBFLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.